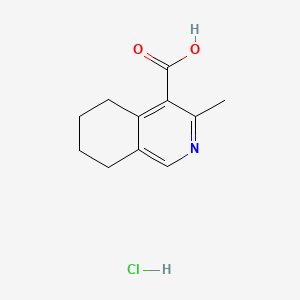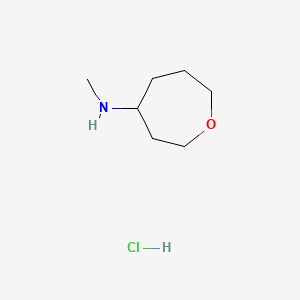![molecular formula C9H11IN2 B13473303 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This scaffold is known for its high-value bioisosteric properties, which make it an attractive component in drug design and other scientific applications. The compound’s structure includes an iodine atom attached to the bicyclo[1.1.1]pentane ring and a methyl-pyrazole moiety, contributing to its distinct chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole typically involves the functionalization of [1.1.1]propellane, a precursor to bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This process involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as electrophilic activation of [1.1.1]propellane to promote iodo-sulfenylation with various thiols . These methods are designed to be conducted on a multigram scale without the exclusion of air or moisture, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as the formation of triazole derivatives via Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Common Reagents and Conditions:
Cu(I) Catalysts: Used in click reactions to form triazole derivatives.
Radical Initiators: Employed in the radical multicomponent carboamination of [1.1.1]propellane.
Major Products:
Triazole Derivatives: Formed through click reactions.
Substituted Bicyclo[1.1.1]pentane Derivatives: Resulting from radical reactions and nucleophilic substitutions.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold acts as a bioisostere, mimicking the geometry and electronic properties of other functional groups. This allows the compound to engage in various biochemical interactions, potentially altering the activity of enzymes, receptors, and other molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-iodobicyclo[1.1.1]pentane: Shares the bicyclo[1.1.1]pentane scaffold and iodine substitution.
Sulfur-Substituted Bicyclo[1.1.1]pentanes: Feature sulfur atoms instead of iodine, offering different reactivity and properties.
Bicyclo[1.1.0]butanes: Another class of rigid small ring hydrocarbons with unique substituent exit vectors.
Uniqueness: 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole stands out due to its combination of the bicyclo[1.1.1]pentane scaffold and the pyrazole moiety, providing a unique set of chemical and physical properties that are valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H11IN2 |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
1-(3-iodo-1-bicyclo[1.1.1]pentanyl)-4-methylpyrazole |
InChI |
InChI=1S/C9H11IN2/c1-7-2-11-12(3-7)9-4-8(10,5-9)6-9/h2-3H,4-6H2,1H3 |
InChI-Schlüssel |
MNDGHVPLFNVMPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)


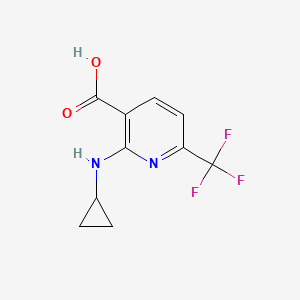
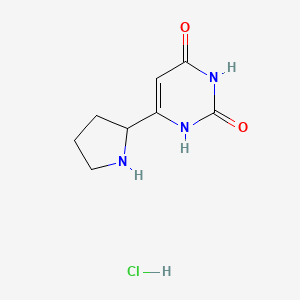
![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
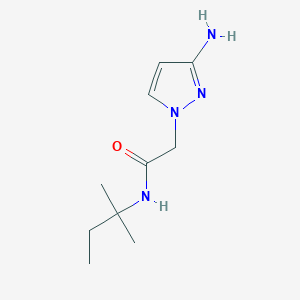
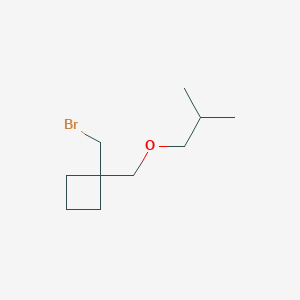
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
